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molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

Cat. No. B134491
M. Wt: 214.3 g/mol
InChI Key: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
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Patent
US08080565B2

Procedure details

1-tert-Butoxycarbonylpiperid-4-one (6.18 g, 31 mmol) was dissolved in a 2.0 M solution of methylamine in methanol (56 mL, 112 mmol). This solution was added to 10% palladium on carbon (wet, 1.3 g) and the mixture placed under an atmosphere of hydrogen for 72 h. The reaction mixture was then purged with nitrogen and filtered through a pad of Celite, which was then washed with methanol. The resulting hazy filtrate was filtered through a 0.2 μm filter and then concentrated in vacuo to afford the title intermediate (6.16 g, 29 mmol, 93.5% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.[CH3:17][NH2:18]>[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:17][NH2:18])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
56 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite, which
WASH
Type
WASH
Details
was then washed with methanol
FILTRATION
Type
FILTRATION
Details
The resulting hazy filtrate was filtered through a 0.2 μm
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29 mmol
AMOUNT: MASS 6.16 g
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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